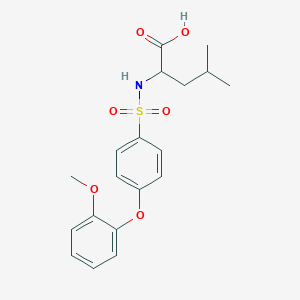
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine”, also known as N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine, is a chemical compound with the CAS Number: 1008647-74-2 . It has a molecular weight of 393.46 .
Molecular Structure Analysis
The IUPAC name for this compound is N-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}leucine . The InChI code for this compound is 1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
This compound has a boiling point of 552.1±60.0 C at 760 mmHg and a melting point of 110-112 C . It is a solid at room temperature and should be stored at 4C .Scientific Research Applications
Enzymatic Characteristics in Amino Acid Modification
One notable application of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine relates to its involvement in enzymatic processes modifying amino acids. In a study by Hibi et al. (2011), the enzyme l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis was found to catalyze various oxidation reactions including hydroxylation, dehydrogenation, and sulfoxidation on hydrophobic aliphatic l-amino acids. IDO's ability to modify different amino acids, including leucine, through these reactions suggests potential applications in the effective production of various modified amino acids, which could be related to the compound (Hibi et al., 2011).
Role in Antibiotic Degradation Pathways
In the degradation of certain antibiotics, such as sulfamethoxazole, a unique pathway involving ipso-hydroxylation followed by fragmentation was identified in Microbacterium sp. strain BR1. This process leads to the release of various compounds, including sulfite and benzoquinone-imine. The role of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine in this context could be related to its potential involvement in similar hydroxylation and fragmentation pathways, offering insights into novel microbial strategies for antibiotic elimination (Ricken et al., 2013).
Interaction with Hemoglobin Adducts
Bryant et al. (1987) investigated the formation of hemoglobin adducts with 4-aminobiphenyl, where the sulfinic acid amide binds to hemoglobin. This study, while not directly related to ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine, highlights the relevance of sulfonyl compounds in biological interactions, potentially shedding light on how similar compounds might interact in biological systems (Bryant et al., 1987).
Implications in Fuel Cell Technology
A study by Kim et al. (2008) on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes in fuel cells, while not directly addressing ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine, illustrates the broader context of sulfone compounds in advanced material applications. The research on these sulfonated polymers and their properties as polyelectrolyte membrane materials could provide a peripheral understanding of how similar sulfonyl compounds might be utilized in material science (Kim et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEFGVKJNHLKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)leucine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


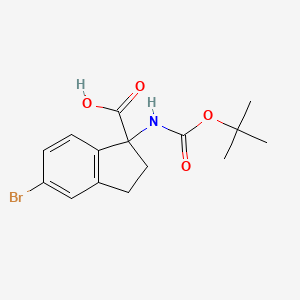
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)
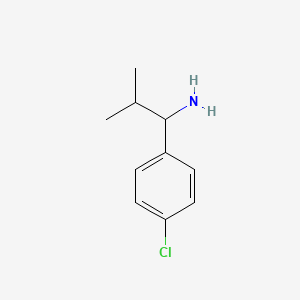
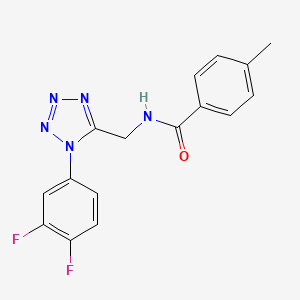
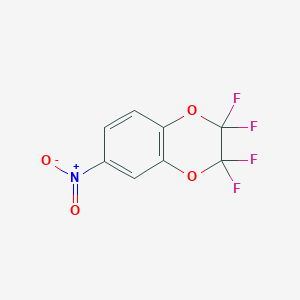

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
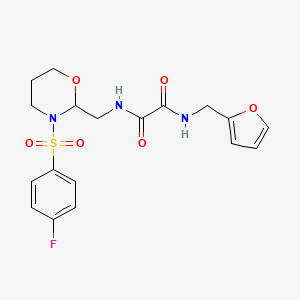

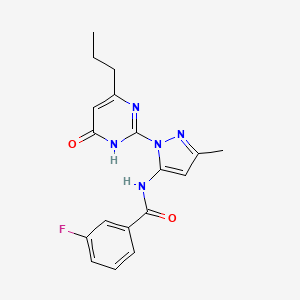
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
